![molecular formula C13H18N2O3 B7497474 N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7497474.png)
N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide, also known as MMCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMCA belongs to the class of morpholine carboxamides and has been shown to possess a range of biochemical and physiological effects.
科学的研究の応用
N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide has been shown to have potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide has also been studied for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models. In addition, N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide has been studied for its potential as an analgesic agent and has been shown to reduce pain in animal models.
作用機序
The mechanism of action of N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects
N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide has also been shown to reduce inflammation by inhibiting the activity of certain inflammatory mediators. In addition, N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide has been shown to reduce pain by inhibiting the activity of certain pain receptors.
実験室実験の利点と制限
One advantage of using N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide in lab experiments is its potential therapeutic applications. N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide has been shown to have anticancer, anti-inflammatory, and analgesic properties, which make it a promising candidate for further research. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation of using N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide. One direction is to further investigate its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to explore its potential as an anti-inflammatory and analgesic agent and to study its effects in animal models. Additionally, future research could focus on developing more efficient synthesis methods for N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide and improving its solubility in water to enhance its bioavailability.
合成法
The synthesis of N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide involves the reaction of morpholine-4-carboxylic acid with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide, and the resulting product is purified using column chromatography.
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-12-4-2-3-11(9-12)10-14-13(16)15-5-7-18-8-6-15/h2-4,9H,5-8,10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKFLBRVVLVAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

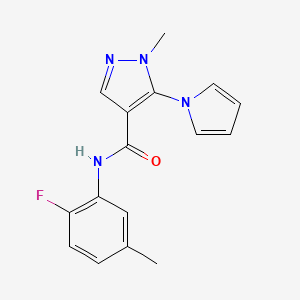
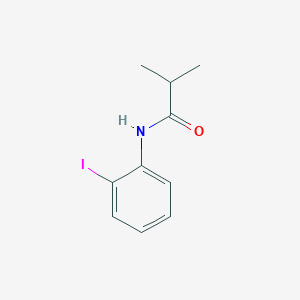
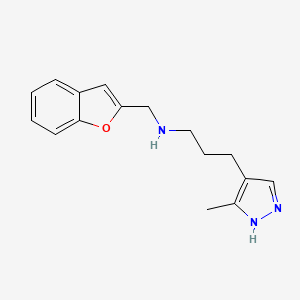
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine](/img/structure/B7497408.png)
![[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7497433.png)
![(5-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7497435.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7497436.png)
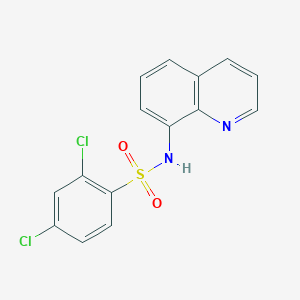
![N-benzyl-2-[(4-sulfamoylphenyl)sulfonylamino]acetamide](/img/structure/B7497448.png)
![N-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497451.png)
![N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497459.png)
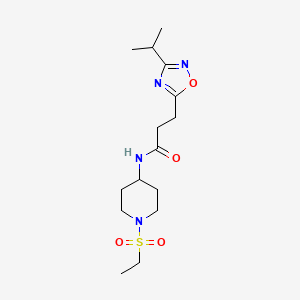
![N-[(3-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497469.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7497482.png)